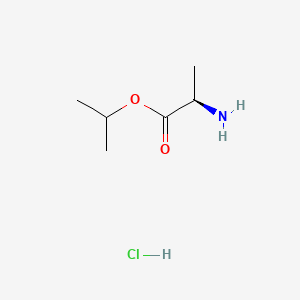
4-(Allyloxy)-2-chloro-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical compounds like “4-(Allyloxy)-2-chloro-6-methylpyrimidine” are typically used in laboratory settings for various purposes. They can be part of complex reactions, used in the synthesis of other compounds, or studied for their unique properties .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis process can vary greatly depending on the specific compound and the starting materials .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This structure can be determined using various techniques such as X-ray crystallography .Chemical Reactions Analysis
Chemical reactions involve the transformation of one or more substances into new substances. The analysis of these reactions often involves studying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
Physical properties of a compound include characteristics like color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties refer to a substance’s ability to undergo chemical changes or reactions .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Mechanisms
- Chlorophenoxy Compounds : Research on compounds like 2,4-D and MCPA, which share a structural similarity with 4-(Allyloxy)-2-chloro-6-methylpyrimidine, indicates their widespread use in herbicides. Epidemiological studies suggest a potential association with certain cancers, but the combined evidence does not support a genotoxic mode of action. The interaction between genetic polymorphisms and exposure to these compounds, particularly in occupational settings, remains largely unknown (Stackelberg, 2013).
Synthetic Applications
- Pyranopyrimidine Synthesis : The pyranopyrimidine core, to which 4-(Allyloxy)-2-chloro-6-methylpyrimidine could be structurally related, is a key precursor for medicinal and pharmaceutical industries. Recent reviews cover synthetic pathways for developing pyranopyrimidine derivatives using various catalysts, highlighting the broad applicability of these structures in drug development (Parmar, Vala, & Patel, 2023).
Pesticide Impact and Treatment
- Pesticide Industry Wastewater : Research on wastewater from the pesticide production industry, which could involve compounds like 4-(Allyloxy)-2-chloro-6-methylpyrimidine, reveals the presence of various toxic pollutants. The treatment and reclamation of such wastewater are critical to prevent environmental contamination. Biological processes and activated carbon are among the effective treatments for removing these pollutants (Goodwin, Carra, Campo, & Soares, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-6-prop-2-enoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-3-4-12-7-5-6(2)10-8(9)11-7/h3,5H,1,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSFOFSCXRHUEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B571524.png)


![N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B571529.png)







